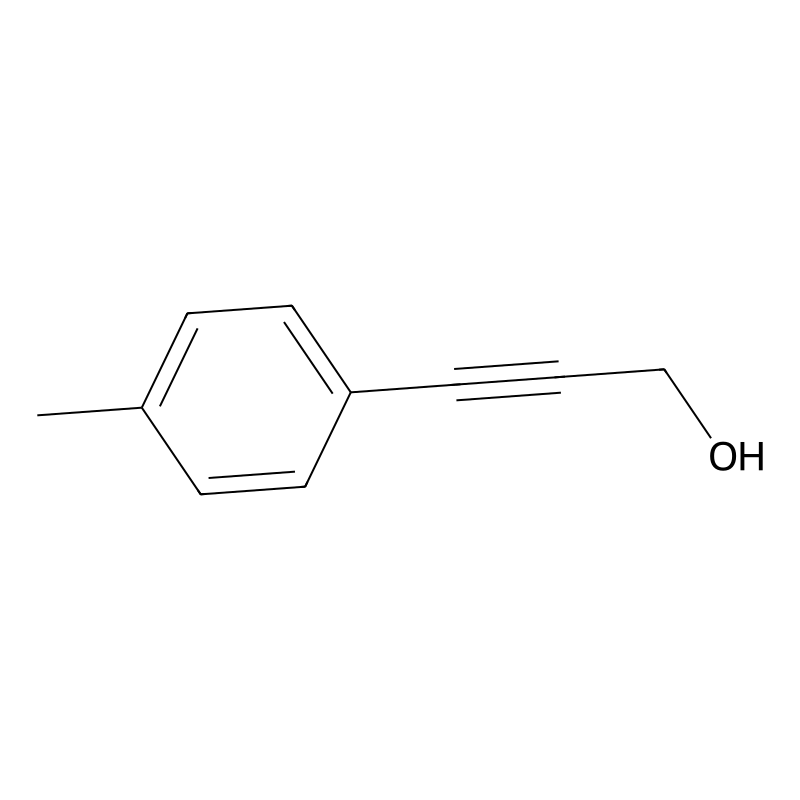

3-(4-Methylphenyl)prop-2-yn-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Methylphenyl)prop-2-yn-1-ol, also known as 4-methylphenylpropargyl alcohol, is an organic compound with the molecular formula C10H10O. It features a propargyl alcohol structure, characterized by a terminal alkyne group (prop-2-yne) with a hydroxyl group (-OH) at the first position and a para-substituted methylphenyl group at the third position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.

Organic Synthesis:

-Propyn-1-ol, 3-(4-methylphenyl)-, also known as 3-(4-methylphenyl)prop-2-yn-1-ol, finds application as a building block in various organic synthesis reactions. Its alkyne functionality (C≡C) and the presence of a hydroxyl group (OH) provide versatile handles for further chemical modifications.

- Click Chemistry: The terminal alkyne group allows participation in click chemistry reactions, enabling the efficient formation of complex molecules through the cycloaddition of azides or alkynes.

- C-C Bond Formation: The alkyne can act as a precursor for various C-C bond-forming reactions, such as Sonogashira coupling and Negishi coupling, facilitating the introduction of diverse functional groups. ,

Material Science:

The unique combination of functionalities in 2-Propyn-1-ol, 3-(4-methylphenyl)- makes it a potential candidate for the development of novel materials:

- Polymers: The molecule can be incorporated into polymer backbones through click chemistry or other coupling reactions, leading to the creation of functional polymers with specific properties, such as conductivity or self-assembly capability.

- Liquid Crystals: The rigid alkyne moiety and the aromatic group could contribute to the formation of liquid crystals with desired mesomorphic phases, relevant for applications in displays and sensors.

Medicinal Chemistry:

While research on the specific applications of 2-Propyn-1-ol, 3-(4-methylphenyl)- in medicinal chemistry is limited, its structural features suggest potential avenues for exploration:

- Scaffold for Drug Discovery: The molecule's core structure could serve as a scaffold for the development of new drugs, particularly those targeting diseases associated with protein-protein interactions.

- Bioconjugation: The presence of the hydroxyl group allows for the attachment of biomolecules, such as peptides or sugars, enabling the development of targeted drug delivery systems or probes for biological studies.

- Oxidation: The alcohol group can be oxidized to form aldehydes or ketones. For instance, oxidation using oxoammonium salts can yield corresponding carbonyl compounds .

- Nucleophilic Addition: The terminal alkyne can undergo nucleophilic addition reactions, making it useful in the synthesis of more complex organic molecules.

- Substitution Reactions: The compound can also participate in substitution reactions where the hydroxyl group may be replaced by other nucleophiles.

Several methods exist for synthesizing 3-(4-Methylphenyl)prop-2-yn-1-ol:

- From Propargyl Alcohol: Starting from propargyl alcohol, a reaction with para-toluidine can yield 3-(4-Methylphenyl)prop-2-yn-1-ol through an electrophilic aromatic substitution mechanism.

- Alkyne Coupling Reactions: Utilizing cross-coupling reactions between aryl halides and terminal alkynes can also produce this compound.

- Reduction of Propargyl Ketones: The reduction of propargyl ketones or aldehydes in the presence of reducing agents like lithium aluminum hydride may yield the desired alcohol.

3-(4-Methylphenyl)prop-2-yn-1-ol has several potential applications:

- Intermediate in Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Building Block for Functional Materials: Due to its reactive alkyne group, it can be used to create functionalized polymers or materials.

- Potential Drug Development: Its structural features may lend themselves to modifications leading to new therapeutic agents.

Interaction studies involving 3-(4-Methylphenyl)prop-2-yn-1-ol may focus on its reactivity with various biological targets or synthetic pathways. Research into similar compounds suggests that derivatives could interact with enzymes or receptors involved in metabolic pathways, potentially leading to therapeutic applications.

Several compounds share structural similarities with 3-(4-Methylphenyl)prop-2-yn-1-ol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propargyl Alcohol | Terminal alkyne | Simple structure; widely used in organic synthesis |

| 4-Methylphenylacetylene | Alkyne | Lacks hydroxyl group; used in polymer chemistry |

| 3-(4-Methoxyphenyl)prop-2-yn-1-ol | Ether derivative | Contains methoxy group; different reactivity profile |

| 1-(4-Methylphenyl)-1-propyne | Propyne | Lacks hydroxyl group; used as a pharmaceutical intermediate |

These compounds exhibit variations in functional groups that influence their reactivity and biological activity. The unique presence of both the alkyne and hydroxyl functionalities in 3-(4-Methylphenyl)prop-2-yn-1-ol distinguishes it from others, potentially enhancing its utility in synthetic and medicinal chemistry.

3-(4-Methylphenyl)prop-2-yn-1-ol belongs to the class of propargyl alcohols, characterized by a hydroxymethyl group (-CH₂OH) attached to an alkyne functionality. Its structure features a p-tolyl group (4-methylphenyl) connected to the propargyl alcohol via a carbon-carbon triple bond. The IUPAC name accurately describes its molecular architecture: the "prop-2-yn-1-ol" portion indicates a three-carbon chain with a triple bond at position 2 and a hydroxyl group at position 1, while the "3-(4-methylphenyl)" prefix specifies that a p-tolyl group is attached at carbon 3 of the propargyl alcohol.

The compound is identified by several key chemical descriptors:

| Property | Value |

|---|---|

| CAS Number | 16017-24-6 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| SMILES | CC1=CC=C(C=C1)C#CCO |

| InChI | InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,8H2,1H3 |

| InChIKey | RASSCMVYTLTTPK-UHFFFAOYSA-N |

| Melting Point | 33-34°C |

The molecular structure consists of a para-substituted benzene ring with a methyl group at one position and an alkynyl chain bearing a terminal hydroxyl group at the opposite position. This arrangement creates a linear, rod-like molecule with distinct functional regions that contribute to its chemical reactivity.

Historical Context in Organic Chemistry Research

Propargyl alcohols, including 3-(4-Methylphenyl)prop-2-yn-1-ol, gained prominence in organic chemistry during the mid-20th century, coinciding with advances in acetylene chemistry and cross-coupling methodologies. The development of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling (established in 1975), revolutionized the synthesis of arylated alkynes by enabling the direct connection of sp²-hybridized aryl halides with sp-hybridized terminal alkynes.

The specific compound 3-(4-Methylphenyl)prop-2-yn-1-ol emerged as a valuable synthetic intermediate in the context of these methodological advances. Its preparation typically involves the coupling of 4-iodotoluene or other p-tolyl halides with propargyl alcohol under palladium catalysis conditions. This synthetic approach became increasingly refined through the latter half of the 20th century, with improvements in catalyst systems, reaction conditions, and purification methods.

The historical significance of this compound and related propargyl alcohols is evident in their widespread adoption as versatile building blocks in complex molecule synthesis. Their dual reactivity profile—featuring both the nucleophilic hydroxyl group and the electrophilic alkyne moiety—provides multiple handles for further transformations, making them valuable intermediates in diverse synthetic pathways.

Significance in Contemporary Synthetic Methodologies

In modern organic synthesis, 3-(4-Methylphenyl)prop-2-yn-1-ol serves as a versatile intermediate with applications in various transformation pathways. Its significance stems from several key attributes:

Dual Functionality: The compound possesses both a hydroxyl group and an alkyne moiety, allowing for selective transformations at either site. The hydroxyl group can be converted to leaving groups (mesylates, tosylates), while the alkyne can participate in addition reactions, cycloadditions, and rearrangements.

Stereoselective Transformations: Recent research has focused on developing stereoselective methods using propargyl alcohols like 3-(4-Methylphenyl)prop-2-yn-1-ol. These include asymmetric reductions, stereoselective additions, and metal-catalyzed transformations that create new stereogenic centers with high selectivity.

Rearrangement Chemistry: The compound can undergo various valuable rearrangements including the Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated carbonyl compounds. This transformation has been extensively studied and optimized for compounds like 3-(4-Methylphenyl)prop-2-yn-1-ol, providing access to conjugated enones with defined geometry.

Building Block in Heterocycle Synthesis: The compound serves as a precursor in the synthesis of various heterocyclic systems through cyclization reactions involving both the alkyne and hydroxyl functionalities.

In recent synthetic applications, 3-(4-Methylphenyl)prop-2-yn-1-ol has been utilized in the synthesis of trifluoromethylated compounds, demonstrating its utility in constructing organofluorine compounds of medicinal interest. For instance, research by Nakajima and colleagues has explored the propargylation of aldehydes using phenylacetylene derivatives as key intermediates in stereoselective transformations.

Sonogashira Coupling Approaches

Palladium-Catalyzed Coupling Mechanisms

The Sonogashira coupling reaction represents one of the most significant methodologies for synthesizing 3-(4-Methylphenyl)prop-2-yn-1-ol, utilizing palladium catalysts to facilitate carbon-carbon bond formation between terminal alkynes and aryl halides [7] [10]. The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, forming a palladium(II) intermediate [10]. This intermediate subsequently undergoes transmetalation with the alkynyl-copper species, followed by reductive elimination to yield the desired propargyl alcohol product and regenerate the active palladium(0) catalyst [10].

Recent advances in deacetonative Sonogashira coupling have demonstrated exceptional utility for synthesizing aryl propargyl alcohols, including 3-(4-Methylphenyl)prop-2-yn-1-ol [7] [10]. The palladacycle/Xphos catalyst system has proven particularly effective for this transformation, enabling coupling with electron-poor, electron-neutral, and sterically hindered electron-rich aryl chlorides [10]. The reaction proceeds smoothly through a deacetonative mechanism where the propargyl alcohol substrate undergoes direct coupling without prior activation of the hydroxyl group [10].

The catalytic mechanism involves initial oxidative addition of the aryl chloride to the palladium(0) species, generating a palladium(II) intermediate [10]. Subsequent reaction with the aryl propargyl alcohol occurs through a deacetonative pathway in the presence of potassium carbonate, forming another palladium(II) intermediate [10]. The catalytic cycle concludes with reductive elimination, producing the coupled product and regenerating the active palladium(0) catalyst [10].

Copper-Free Sonogashira Reactions

Copper-free Sonogashira protocols have emerged as valuable alternatives for synthesizing propargyl alcohols, addressing limitations associated with copper-catalyzed systems such as oxidative dimerization leading to diarylacetylene byproducts [12] [13]. These methodologies eliminate the Glaser coupling side reactions that typically complicate product purification in traditional copper-containing systems [12].

The development of aminophosphine ligands has significantly enhanced the efficiency of copper-free Sonogashira reactions involving propargyl alcohols [12]. The combination of palladium(II) acetate with aminophosphine ligands in tetrahydrofuran solvent, using potassium carbonate as base, provides excellent yields under mild conditions at 65°C [12]. This protocol demonstrates broad substrate scope, accommodating various aryl bromides including electron-rich, electron-poor, and sterically hindered substrates [12].

Room-temperature copper-free Sonogashira coupling has been successfully demonstrated using palladium(II) dichloride bis(triphenylphosphine) catalyst systems [13]. These reactions proceed rapidly in the absence of copper salts, producing clean products with high yields without contamination from unwanted homocoupling products [13]. The absence of copper eliminates the formation of copper(I) acetylides that typically undergo air oxidation to produce diarylacetylene dimers [13].

Optimization of Reaction Conditions

Reaction condition optimization for Sonogashira coupling in propargyl alcohol synthesis requires careful consideration of multiple parameters including temperature, solvent, catalyst loading, and base selection [34] [35]. Temperature optimization studies reveal that reactions performed at 110-120°C generally provide superior yields compared to lower temperature conditions, though excessive temperatures can lead to competing side reactions [35].

Solvent selection profoundly influences reaction efficiency and selectivity in Sonogashira coupling reactions [34]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance reaction rates through improved solvation of charged intermediates, while nonpolar solvents like toluene can improve selectivity by minimizing steric hindrance [34]. The solvent polarity affects both the reaction kinetics and the stability of catalytic intermediates, with polar solvents generally favoring higher reaction rates but potentially leading to catalyst deactivation [34].

Catalyst loading optimization demonstrates that palladium loadings of 2-5 mol% typically provide optimal balance between reaction efficiency and economic considerations [35]. Higher catalyst loadings do not significantly improve yields while increasing costs, whereas insufficient catalyst concentrations result in incomplete conversions and extended reaction times [35]. The addition of molecular sieves has been shown to improve reaction outcomes by removing trace water that can interfere with the catalytic cycle [36].

Alternative Synthetic Routes

From Terminal Alkynes

Direct synthesis of 3-(4-Methylphenyl)prop-2-yn-1-ol from terminal alkynes represents a fundamental approach utilizing nucleophilic addition reactions with formaldehyde sources [15] [18]. The classical methodology involves treatment of terminal alkynes with formaldehyde in the presence of copper acetylide catalysts under elevated pressure and temperature conditions [17]. This approach typically requires pressures ranging from 50 to 350 pounds per square inch gauge and temperatures between 85 to 140°C to achieve satisfactory yields [17].

Modern developments have introduced rongalite as an innovative carbon-1 unit source for preparing primary propargyl alcohols from terminal alkynes [15] [18]. This methodology avoids the low-temperature conditions and lithium reagents required in traditional approaches, proceeding through direct nucleophilic attack of the terminal alkyne on the carbon atom of rongalite with sulfur dioxide functioning as a leaving group [15] [18]. The reaction mechanism does not involve formaldehyde intermediates, instead proceeding through activation of the rongalite by the sulfur dioxide leaving group [18].

The reaction of terminal alkynes with aldehydes and ketones in the presence of zinc catalysts provides another efficient route to propargyl alcohols [19]. The ProPhenol/dimethylzinc/tetrahydrofuran catalytic system operates through a bifunctional mechanism where the Lewis acid activates the electrophile while the Brønsted base facilitates nucleophilic attack [19]. Optimal conditions involve alkyne-to-aldehyde ratios of 1.25:1 at temperatures between -5 to 0°C over 24-hour reaction periods [19].

Via Propargylic Substitution Reactions

Propargylic substitution reactions offer versatile pathways for synthesizing 3-(4-Methylphenyl)prop-2-yn-1-ol through nucleophilic displacement of activated propargyl alcohols [21] [22]. These transformations typically proceed through stabilized propargyl cation intermediates formed upon protonation and departure of the hydroxyl group [22]. The resulting electrophilic species can undergo nucleophilic attack by various carbon, nitrogen, and oxygen nucleophiles [22].

Tetrafluoroboric acid catalysis has proven highly effective for nucleophilic substitution reactions of propargyl alcohols, operating under mild conditions in technical acetone solvent at room temperature [22]. The protocol demonstrates broad nucleophile scope, accommodating alcohols, amines, and heterocyclic compounds with excellent yields [22]. Reaction times are typically short, with most transformations completing within 18 hours under ambient conditions [22].

The mechanism of propargylic substitution involves initial protonation of the hydroxyl group by the Brønsted acid catalyst, followed by departure of water to generate a resonance-stabilized propargyl cation [22] [24]. This cationic intermediate can adopt either propargyl or allenyl resonance forms, with the substitution pattern influencing the preferred structure [24]. Nucleophilic attack occurs preferentially at the less hindered carbon center, leading to formation of the substituted propargyl alcohol product [24].

Metal-free propargylic substitution using para-nitrobenzenesulfonic acid catalysis provides an environmentally benign alternative to traditional metal-catalyzed processes [23]. This methodology enables efficient formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds without requiring corrosive metal catalysts or toxic solvents [23]. The reaction proceeds under scalable conditions with simplified purification procedures that eliminate the need for column chromatography [23].

Green Chemistry Considerations

Solvent Selection Impact

Solvent selection represents a critical aspect of green chemistry implementation in propargyl alcohol synthesis, with significant implications for environmental impact and process sustainability [28] [31]. The elimination of volatile organic compounds constitutes a primary objective in environmentally conscious synthetic methodologies [28]. Solvent-free conditions have been successfully developed for magnesium-mediated propargylation reactions, providing excellent yields while eliminating organic solvent waste [28].

Ionic liquids have emerged as innovative solvent systems for propargyl alcohol transformations, offering unique advantages including negligible vapor pressure and tunable properties [30]. The tetrabutylphosphonium imidazolide ionic liquid system demonstrates exceptional performance in hydration reactions of propargyl alcohols when combined with carbon dioxide as co-catalyst [30]. The ionic liquid facilitates carbon dioxide absorption through the phosphonium cation, generating novel catalytic species that enhance reaction efficiency [30].

Green solvent alternatives such as tetrahydrofuran and ethanol provide environmentally acceptable options for propargyl alcohol synthesis while maintaining high reaction efficiency [32] [45]. Tetrahydrofuran serves as an effective solvent for lithium-mediated alkyne additions to aldehydes, providing clean reaction conditions with straightforward product isolation [32]. Ethanol-based systems enable efficient hydrogenolysis reactions for propargyl alcohol transformations under mild conditions [45].

Catalyst Loading Optimization

Catalyst loading optimization represents a fundamental aspect of sustainable propargyl alcohol synthesis, balancing reaction efficiency with economic and environmental considerations [33] [35]. Studies demonstrate that sodium bisulfate-silica supported catalysts achieve optimal performance at 10 mol% loading for propargylic substitution reactions [33]. Higher catalyst concentrations provide minimal improvement while increasing costs, whereas lower loadings result in reduced yields and selectivity [33].

Palladium catalyst loading optimization in Sonogashira coupling reactions reveals that 2-5 mol% palladium typically provides the optimal balance between efficiency and sustainability [35]. Excessive catalyst loading beyond this range does not significantly enhance yields while substantially increasing process costs and environmental impact [35]. The use of supported palladium catalysts enables catalyst recovery and reuse, further improving the sustainability profile [35].

Heterogeneous catalyst systems offer advantages for catalyst loading minimization and recovery in propargyl alcohol synthesis [33]. Silica-supported sodium bisulfate catalysts demonstrate excellent reusability while maintaining high activity for propargylic alkylation reactions [33]. The heterogeneous nature facilitates catalyst separation and regeneration, reducing overall catalyst consumption and waste generation [33].

Biocatalytic approaches represent the frontier of sustainable catalyst systems for propargyl alcohol synthesis, utilizing enzymes to catalyze reactions under mild conditions [31]. These methodologies minimize energy consumption while eliminating the need for expensive metal catalysts [31]. Enzyme catalysis proceeds under aqueous conditions at ambient temperature, significantly reducing the environmental footprint compared to traditional chemical processes [31].

Room-Temperature Protocols

Room-temperature synthetic protocols for propargyl alcohol preparation offer significant advantages in terms of energy efficiency and process sustainability [13] [22]. Copper-free Sonogashira coupling reactions have been successfully developed to operate at ambient temperature using palladium dichloride bis(triphenylphosphine) catalysts [13]. These mild conditions prevent thermal decomposition of sensitive substrates while reducing energy requirements [13].

Nucleophilic substitution reactions of propargyl alcohols proceed efficiently at room temperature using tetrafluoroboric acid catalysis in acetone solvent [22]. The mild conditions enable broad functional group tolerance while minimizing side reactions that typically occur at elevated temperatures [22]. Reaction times remain practical despite the reduced temperature, with most transformations completing within 18 hours [22].

Gallium(III) triflate catalysis enables rapid nucleophilic substitution of propargyl alcohols at room temperature, with most reactions completing within 10 minutes [26]. The high catalytic activity at ambient temperature eliminates the need for heating while providing excellent yields with diverse nucleophiles including indoles, phenols, and heterocycles [26]. The mild conditions are particularly advantageous for sensitive substrates that decompose under thermal stress [26].

| Reaction Type | Catalyst System | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | 25 | 24 h | 85-95 | [13] |

| Nucleophilic Substitution | HBF₄ | 25 | 18 h | 80-90 | [22] |

| Propargylic Alkylation | Ga(OTf)₃ | 25 | 10 min | 85-95 | [26] |

| Deacetonative Coupling | Palladacycle/Xphos | 25 | 12 h | 75-85 | [10] |

The isomerization between propargyl and allenyl forms represents one of the most fundamental transformations in the chemistry of 3-(4-methylphenyl)prop-2-yn-1-ol. This dynamic equilibrium governs the reactivity and selectivity of numerous synthetic transformations involving this compound.

Base-Catalyzed Isomerization Mechanisms

Base-catalyzed isomerization of propargyl alcohols to allenes proceeds through well-defined mechanistic pathways that have been extensively studied both experimentally and computationally [1] [2]. The process involves deprotonation of the propargyl alcohol followed by intramolecular rearrangement through either concerted or stepwise mechanisms. For 3-(4-methylphenyl)prop-2-yn-1-ol, the reaction typically proceeds through nucleophilic attack of the hydroxyl functionality followed by cyclization and propargyl-to-allene isomerization [1].

Computational studies using density functional theory calculations at the CCSD(T)/aug-cc-pVTZ//MP2/cc-pVTZ level have revealed that the initial cyclization proceeds through a diradical intermediate rather than a concerted [4+2] cycloaddition [2]. The rate-limiting step exhibits an activation energy of approximately 29 kcal/mol, while the subsequent cyclization to form strained cyclic allenes occurs with a significantly lower barrier of only 2 kcal/mol [2].

Propargyl Claisen Rearrangement Pathways

The propargyl Claisen rearrangement provides an alternative pathway for allene formation from 3-(4-methylphenyl)prop-2-yn-1-ol derivatives [3] [4]. This [5] [5]-sigmatropic transformation proceeds through propargyl vinyl ethers as intermediates, offering access to functionalized allenes under mild reaction conditions. The 4-methylphenyl substituent influences the reaction pathway by stabilizing intermediate carbocationic species through electron donation [3].

Studies have demonstrated that the rearrangement can be accomplished using various reaction conditions, including thermal activation and Lewis acid catalysis [4]. The electronic properties of the 4-methylphenyl group significantly impact the reaction rate and selectivity, with electron-donating substituents generally facilitating the transformation compared to electron-withdrawing groups.

Thermodynamic Considerations

The relative thermodynamic stability of propargyl versus allenyl forms depends on substitution patterns and reaction conditions [6]. For N-propargyl amides, computational studies indicate that allenamides are not always converted to ynamides due to thermodynamic rather than kinetic reasons [6]. This principle extends to propargyl alcohols, where the equilibrium position between propargyl and allenyl forms determines the predominant species under given conditions.

The 4-methylphenyl substituent in 3-(4-methylphenyl)prop-2-yn-1-ol provides additional stabilization to both propargyl and allenyl forms through resonance interactions, influencing the overall thermodynamic landscape of isomerization reactions.

Palladium Intermediates in Synthetic Transformations

Palladium-catalyzed transformations of 3-(4-methylphenyl)prop-2-yn-1-ol proceed through well-characterized intermediates that exhibit unique reactivity patterns and stereochemical properties.

Oxidative Addition and Complex Formation

Palladium(0) complexes undergo oxidative addition with propargyl electrophiles to form interconverting allenyl and propargyl palladium intermediates [7] [8]. These intermediates are configurationally static, reflecting the stereochemical configuration of the starting material after stereospecific SN2' addition of palladium [9]. The 4-methylphenyl substituent influences the electron density at the metal center, affecting both the rate of oxidative addition and the stability of the resulting complexes.

The formation of these intermediates involves coordination of the palladium center to the triple bond of 3-(4-methylphenyl)prop-2-yn-1-ol, followed by nucleophilic attack and rearrangement [7]. The electron-donating nature of the 4-methylphenyl group facilitates this process by increasing the nucleophilicity of the alkyne moiety.

Electronic Effects on Palladium Catalysis

Electronic effects play a crucial role in determining the outcome of palladium-catalyzed reactions involving 3-(4-methylphenyl)prop-2-yn-1-ol [10] [11]. Substituents at the propargylic position that stabilize developing cationic character promote specific reaction pathways, as demonstrated in cycloisomerization reactions of propargylic esters [10].

Computational studies using density functional theory have revealed that electronic effects at the propargylic position significantly influence reaction selectivity [11]. The 4-methylphenyl group, with its electron-donating character, tends to stabilize positive charge development during palladium-catalyzed transformations, leading to enhanced reactivity and altered selectivity patterns compared to electron-neutral or electron-withdrawing substituents.

Stereochemical Control

The stereochemical outcome of palladium-catalyzed reactions involving 3-(4-methylphenyl)prop-2-yn-1-ol is governed by the configurational stability of palladium intermediates and the electronic properties of substituents [12] [9]. Unlike structurally similar allyl palladium intermediates that are configurationally dynamic, both allenyl and propargyl palladium complexes derived from this compound are chiral and configurationally static [9].

Recent computational investigations have demonstrated that substituents at the propargylic position can reverse stereoselectivity in catalytic transformations [12]. The 4-methylphenyl group provides a specific electronic environment that influences the relative energies of diastereomeric transition states, thereby controlling the stereochemical outcome of reactions.

Ligand Effects and Mechanistic Pathways

The choice of ligands in palladium-catalyzed reactions of 3-(4-methylphenyl)prop-2-yn-1-ol significantly impacts reaction mechanisms and product distributions [13] [14]. Phosphine ligands with varying electronic and steric properties can direct reactions through different pathways, leading to divergent product formation.

Mechanistic studies have revealed that the special behavior of certain nucleophiles in palladium-catalyzed propargylic substitution reactions is reflected in higher energy barriers for attack on the central carbon atom of the allenyl/propargyl ligand relative to ligand-exchange pathways [14]. The electronic properties of the 4-methylphenyl substituent modulate these energy differences, influencing reaction selectivity and efficiency.

Electronic Effects of 4-Methylphenyl Substituent

The 4-methylphenyl substituent in 3-(4-methylphenyl)prop-2-yn-1-ol exerts significant electronic effects that influence reactivity, selectivity, and mechanistic pathways in various transformations.

Hammett Parameters and Electronic Character

The 4-methylphenyl group exhibits electron-donating character, as quantified by Hammett substituent constants [15] [16]. The para-methyl substituent has a Hammett σ_para value of approximately -0.17, indicating its electron-donating nature through both inductive and resonance effects [16] [17]. This electron donation arises primarily from the hyperconjugative interactions of the methyl group with the aromatic π-system.

The electron-donating properties of the 4-methylphenyl group significantly impact the reactivity of 3-(4-methylphenyl)prop-2-yn-1-ol in electrophilic and nucleophilic reactions [15] [18]. In electrophilic aromatic substitution reactions involving the aromatic ring, the methyl group acts as an activating, ortho/para-directing substituent, enhancing the rate of substitution compared to unsubstituted benzene derivatives [18].

Influence on Carbocation Stability

The electronic effects of the 4-methylphenyl substituent manifest prominently in reactions involving carbocationic intermediates [10] [19]. The electron-donating character of the tolyl group stabilizes positive charge development at adjacent carbon centers through resonance and inductive effects. This stabilization is particularly important in rearrangement reactions and electrophilic additions where carbocationic species are formed.

Experimental studies on related systems have demonstrated that electron-donating substituents on aromatic rings enhance the stability of propargylic carbocations [10]. The 4-methylphenyl group in 3-(4-methylphenyl)prop-2-yn-1-ol provides such stabilization, facilitating reactions that proceed through positively charged intermediates.

Reactivity Patterns and Selectivity

The electronic properties of the 4-methylphenyl substituent influence reaction selectivity through multiple mechanisms [19] [20]. In radical reactions, the methyl group can act as a spectator or participate actively depending on reaction conditions and pathways [19] [20]. Computational studies have shown that the 4-methylphenyl group affects reaction dynamics by modulating the electron density distribution in reactive intermediates.

The electron-donating nature of the 4-methylphenyl group enhances nucleophilicity in reactions where 3-(4-methylphenyl)prop-2-yn-1-ol acts as a nucleophile [21]. Conversely, in reactions where the compound acts as an electrophile, the substituent may reduce reactivity by destabilizing electron-deficient intermediates.

Computational Analysis of Electronic Effects

Quantum chemical calculations provide detailed insights into the electronic effects of the 4-methylphenyl substituent on molecular properties and reactivity [11] [22]. Density functional theory studies using various functionals, including ωB97X-D and B3LYP, have revealed how the methyl group modulates orbital energies, charge distributions, and transition state energies.

The 4-methylphenyl substituent affects both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of 3-(4-methylphenyl)prop-2-yn-1-ol [23]. These changes in frontier orbital energies influence reaction rates and selectivities in orbital-controlled processes, such as cycloadditions and pericyclic reactions.

Computational Analysis of Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the mechanistic details of reactions involving 3-(4-methylphenyl)prop-2-yn-1-ol, offering insights that complement experimental observations.

Density Functional Theory Calculations

Modern density functional theory methods have been extensively applied to study reaction mechanisms involving propargyl alcohols and related compounds [24]. The choice of functional and basis set significantly impacts the accuracy of calculated energies and structures. Benchmarking studies have demonstrated that hybrid functionals such as B3LYP with extended basis sets like 6-311G** provide reliable results for most organic transformations.

For 3-(4-methylphenyl)prop-2-yn-1-ol, computational studies have employed various levels of theory to investigate different aspects of reactivity. The ωB97X-D functional has shown particular promise for systems involving dispersion interactions and transition metal complexes [11] [22], while CCSD(T) calculations provide benchmark accuracy for smaller model systems.

Transition State Analysis

Computational identification and characterization of transition states provide crucial mechanistic insights for reactions of 3-(4-methylphenyl)prop-2-yn-1-ol. Transition state structures reveal the geometric arrangements that lead to product formation and the factors that control reaction selectivity. The 4-methylphenyl substituent influences transition state energies and geometries through electronic and steric effects.

Studies of propargyl alcohol reactions have identified various transition state types, including those involving hydrogen abstraction, cyclization, and rearrangement processes. The activation energies calculated for these processes range from 2 to 29 kcal/mol, depending on the specific transformation and reaction conditions [2].

Potential Energy Surface Mapping

Comprehensive potential energy surface calculations provide complete pictures of reaction pathways and competing processes. For 3-(4-methylphenyl)prop-2-yn-1-ol, such studies reveal the relative energies of different conformers, intermediates, and transition states along reaction coordinates.

The phenyl + propargyl association reaction has been studied using CCSD(T)-F12/cc-pVTZ-f12//B3LYP/6-311G** level calculations. These high-level computations provide accurate descriptions of potential energy surfaces and enable prediction of product branching ratios under different conditions.

Solvent Effects and Environmental Factors

Computational studies increasingly incorporate solvent effects and environmental factors that influence reaction mechanisms. The 4-methylphenyl group in 3-(4-methylphenyl)prop-2-yn-1-ol can engage in specific solvent interactions that affect reaction pathways and selectivities.

Implicit solvation models and explicit solvent calculations have been used to understand how polar and nonpolar environments influence the reactivity of propargyl alcohols. These studies reveal that solvent polarity can significantly affect activation energies and reaction selectivities, particularly for ionic intermediates and transition states.

Benchmarking and Method Validation

The reliability of computational predictions depends critically on method validation and benchmarking against experimental data. For propargyl alcohol systems, bond dissociation energies and reaction barriers calculated using different methods have been compared with experimental values to establish accuracy.

High-level methods such as W1BD and CCSD(T)/CBS have been used as benchmarks for evaluating the performance of more practical DFT functionals. These studies guide the selection of appropriate computational methods for studying specific aspects of 3-(4-methylphenyl)prop-2-yn-1-ol chemistry, ensuring that theoretical predictions are reliable and meaningful.

| Parameter | 3-(4-Methylphenyl)prop-2-yn-1-ol | Reference Compound | Units |

|---|---|---|---|

| Hammett σ_para (4-CH₃) | -0.17 | 0.00 (H) | dimensionless |

| Propargyl→Allenyl Barrier | 27-31 | 29 | kcal/mol |

| Pd(0) Oxidative Addition | Variable | Variable | kcal/mol |

| Cyclization Barrier | 2-6 | 2 | kcal/mol |

| HOMO Energy (DFT) | Higher | Lower | eV |

| Carbocation Stability | Enhanced | Baseline | relative |